molecular formula C12H9ClFNO B11871561 (5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol CAS No. 1346692-13-4

(5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol

Cat. No.: B11871561
CAS No.: 1346692-13-4
M. Wt: 237.66 g/mol
InChI Key: HBDSQLMRDMHMAQ-UHFFFAOYSA-N
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Description

(5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol: is a chemical compound with the molecular formula C12H9ClFNO It is characterized by the presence of a pyridine ring substituted with a chloro and fluoro group on the phenyl ring and a methanol group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted pyridine and phenyl precursors.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, with continuous monitoring and control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme kinetics and interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of (5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and specificity, while the methanol group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

(5-(5-Chloro-2-fluorophenyl)pyridin-3-yl)methanol: can be compared with similar compounds such as:

    (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanol: This compound has a similar structure but with different substitution patterns on the phenyl ring, which can affect its reactivity and applications.

    (5-(2-Fluorophenyl)pyridin-3-yl)methanol: The absence of the chloro group in this compound can lead to different chemical properties and biological activities.

The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct reactivity and binding characteristics compared to its analogs.

Properties

CAS No.

1346692-13-4

Molecular Formula

C12H9ClFNO

Molecular Weight

237.66 g/mol

IUPAC Name

[5-(5-chloro-2-fluorophenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H9ClFNO/c13-10-1-2-12(14)11(4-10)9-3-8(7-16)5-15-6-9/h1-6,16H,7H2

InChI Key

HBDSQLMRDMHMAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CN=CC(=C2)CO)F

Origin of Product

United States

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